4-Methylpiperazine-1-carbothioamide
Overview
Description
4-Methylpiperazine-1-carbothioamide is an organic compound that belongs to the family of piperazine derivatives. It has the molecular formula C6H13N3S and a molecular weight of 159.25 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Methylpiperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Future Directions
The future directions for research on 4-Methylpiperazine-1-carbothioamide could involve further exploration of its potential biological activities and applications. For instance, the synthesis and evaluation of its derivatives for potential anticancer activity could be a promising area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methylpiperazine-1-carbothioamide involves the reaction of 4-methylpiperazine with thiocarbamic acid. The process typically includes dissolving 4-methylpiperazine in an alkaline aqueous solution and then adding thiocarbamic acid to the solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring that the reaction conditions are carefully controlled to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple derivative with a similar core structure.
4-Methylpiperazine: Lacks the carbothioamide group but shares the piperazine ring.
1-Carbothioamide derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
4-Methylpiperazine-1-carbothioamide is unique due to the presence of both the piperazine ring and the carbothioamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-methylpiperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFACSDPLAUCZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366573 | |
Record name | 4-methylpiperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33860-28-5 | |
Record name | 4-methylpiperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperazine-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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